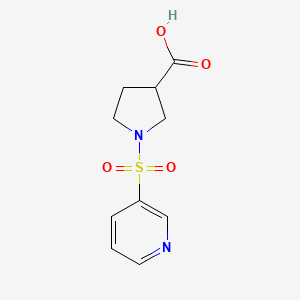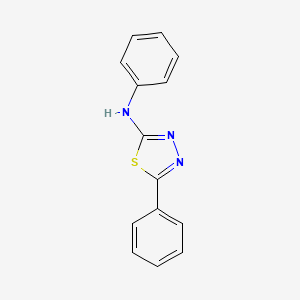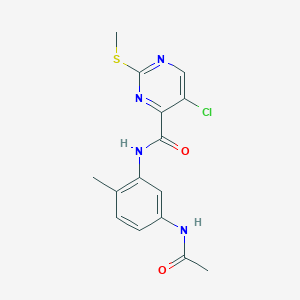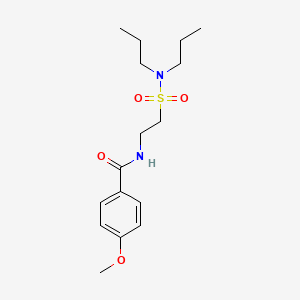
1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea, also known as PNU-74654, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising activity against various diseases.
Applications De Recherche Scientifique
Hydrogel Formation and Physical Property Tuning
G. Lloyd and J. Steed (2011) investigated hydrogels formed by urea derivatives, demonstrating the role of anions in tuning the rheology, morphology, and gelation of low molecular weight salt hydrogelators. This study highlights the impact of anion identity on the physical properties of the gels, offering insights into designing materials with specific mechanical characteristics (Lloyd & Steed, 2011).
Synthetic Methods for Thiadiazol-2-yl Urea Derivatives
Kejian Li and Wenbin Chen (2008) developed a straightforward and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This work provides a new pathway for preparing these compounds, potentially useful in various chemical syntheses and pharmaceutical applications (Li & Chen, 2008).
Biological Activity of Urea Derivatives
A study by A. Ricci and C. Bertoletti (2009) on urea derivatives showed that some compounds exhibit cytokinin-like activity, influencing cell division and differentiation. This property is utilized in in vitro plant morphogenesis studies, demonstrating the potential of urea derivatives in agricultural and botanical research (Ricci & Bertoletti, 2009).
Enantioselective Anion Receptors
The synthesis of atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives by C. Roussel et al. (2006) underscores the significance of urea derivatives in chiral recognition and separation processes. This research opens avenues for the development of novel enantioselective sensors and separation agents (Roussel et al., 2006).
Anticancer and Enzyme Inhibition Studies
Sana Mustafa et al. (2014) synthesized and evaluated the enzyme inhibition and anticancer activities of unsymmetrical 1,3-disubstituted ureas. This study highlights the therapeutic potential of urea derivatives, particularly in developing new anticancer agents (Mustafa et al., 2014).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-7-9-14(10-8-12)18-16(21)20-17-19-15(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGBQPKVPOGMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2688087.png)


![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2688095.png)
![N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2688097.png)
![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol](/img/structure/B2688098.png)


![1-[3-(Methanesulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2688101.png)



